2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid
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Overview
Description
2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid is an organic compound that features a benzoic acid core substituted with methoxy and naphthalen-1-ylmethoxymethyl groups
Mechanism of Action
Target of Action
It has been studied for its plant growth regulating activity on seeds of trigonella foenum-graecum (methi), triticum aestivum (wheat), and brassica nigra (black mustard) .
Mode of Action
It’s synthesized by condensing amine 1-Naphthalen-1-yl-ethylamine with o-Vanillin in equimolar proportions . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known to have a regulatory effect on plant growth, which suggests it may interact with biochemical pathways related to plant growth and development .
Result of Action
The compound has been studied for its plant growth regulating activity. It’s been observed to have inhibitory or stimulatory effects on the germination, shoot length, root length, root/shoot ratio, and vigor index of certain plant seeds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid typically involves the reaction of 2-methoxybenzoic acid with naphthalen-1-ylmethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester linkage between the benzoic acid and the naphthalen-1-ylmethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions using optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The naphthalen-1-ylmethoxymethyl group can be reduced to form simpler hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-formyl-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid, while reduction can produce 2-methoxy-6-(naphthalen-1-ylmethyl)-benzoic acid .
Scientific Research Applications
2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cell growth and differentiation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzoic acid
- Naphthalen-1-ylmethanol
- 2-Methoxy-6-(naphthalen-1-ylmethyl)-benzoic acid
Uniqueness
2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid is unique due to the presence of both methoxy and naphthalen-1-ylmethoxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-methoxy-6-(naphthalen-1-ylmethoxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-23-18-11-5-9-16(19(18)20(21)22)13-24-12-15-8-4-7-14-6-2-3-10-17(14)15/h2-11H,12-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNIFRCJWNFRKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)COCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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